molecular formula C21H30N2O2 B6062757 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

Cat. No. B6062757
M. Wt: 342.5 g/mol
InChI Key: GDRYUKOVBIXMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s as a potential painkiller. It belongs to the class of drugs known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new and more potent compounds. U-47700 has gained notoriety in recent years due to its high potency and potential for abuse.

Mechanism of Action

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone acts on the mu-opioid receptor in the brain and spinal cord, producing a range of effects that include pain relief, sedation, and euphoria. It also has the potential to cause respiratory depression and other adverse effects at high doses.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies, including analgesia, sedation, hypothermia, and respiratory depression. It has also been shown to produce dose-dependent increases in dopamine and serotonin levels in the brain, which may contribute to its reinforcing effects and potential for abuse.

Advantages and Limitations for Lab Experiments

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and availability in pure form. However, its potential for abuse and the risks associated with handling and storing the compound make it a challenging substance to work with in a laboratory setting.

Future Directions

There are several future directions for research on 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, including the development of new painkillers that are more effective and less addictive than existing opioids, the investigation of the compound's potential as a treatment for opioid addiction, and the exploration of its potential as a tool for studying the mu-opioid receptor and its role in pain and addiction. Additionally, further research is needed to better understand the risks and benefits of this compound and other designer opioids, and to develop strategies for reducing the harms associated with their use.

Synthesis Methods

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone is synthesized from a precursor compound, 3,4-dichlorobenzyl cyanide, through a series of chemical reactions that involve the use of various reagents and solvents. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been the subject of extensive scientific research due to its potential as a painkiller and its high potency as an opioid. Studies have shown that this compound is a highly selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes this compound a promising candidate for the development of new painkillers that are more effective and less addictive than existing opioids.

properties

IUPAC Name

1-[2-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-17-7-2-3-9-19(17)12-11-18-8-6-14-22(15-18)21(25)16-23-13-5-4-10-20(23)24/h2-3,7,9,18H,4-6,8,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRYUKOVBIXMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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